2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7,9H,11H2,1-2H3 |
InChI Key |
RQUCRIJKSDYEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC(=C2O1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,7-dimethylphenol with an appropriate amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Neuropathic Pain Treatment
One of the most significant applications of 2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is in the treatment of neuropathic pain. Research has demonstrated that derivatives of benzofuran compounds exhibit potent activity as cannabinoid receptor 2 agonists, which are crucial in pain modulation. A study indicated that specific derivatives could reverse neuropathic pain in rat models without affecting locomotor behavior, suggesting a favorable therapeutic profile for pain management .
Anticancer Activity
Recent studies have investigated the anticancer properties of benzofuran derivatives. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a new series of 2,3-dihydro-1-benzofuran derivatives showed promising results in suppressing cell growth and inducing apoptosis in cancer cells . The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival.
Insecticide Development
This compound serves as an intermediate in the synthesis of benzofuranyl carbamate insecticides. These compounds have been shown to effectively target pest species while minimizing toxicity to non-target organisms . The thermal rearrangement processes utilized to synthesize these intermediates demonstrate the compound's versatility in agricultural chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring system can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The position and type of substituents significantly influence physicochemical and biological properties. Key comparisons include:
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 68298-46-4): Methyl groups at C2 and amine at C7 (). This compound has a molecular weight of 163.22 g/mol and higher lipophilicity due to the absence of polar groups on the benzene ring.
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine (CAS 1135492-28-2) : Methyl groups at C3 and amine at C6 (). The C3-dimethyl substitution creates a quaternary carbon, reducing conformational flexibility compared to the target compound.
(3R)-2,3-dihydro-1-benzofuran-3-amine (V0X) : A chiral analog lacking methyl groups (). The amine at C3 and (R)-configuration highlight the role of stereochemistry in receptor binding, suggesting that 2,7-dimethyl substitution may disrupt chiral interactions.
Substituent Type Variations
Substituents such as halogens, methoxy, or carboxylates alter electronic and steric profiles:
- 5-Methoxy-2,3-dihydrobenzofuran-3-amine (A833007) : A methoxy group at C5 increases polarity compared to methyl, reducing membrane permeability ().
- 4-Chloro and 4-fluoro derivatives : Halogenation at C4 () may improve binding to hydrophobic pockets in biological targets but increase toxicity risks.
Physicochemical Properties
Data from analogs suggest trends:
Biological Activity
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
The molecular formula of this compound is C₁₁H₁₅N, with a molecular weight of approximately 173.25 g/mol. The compound features a benzofuran ring system with two methyl groups at the 2 and 7 positions and an amino group at the 3 position.
Biological Activities
Research indicates that benzofuran derivatives exhibit various pharmacological effects such as:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results.
- Anticancer Properties : Certain derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : Research indicates that these compounds can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
- Neuropathic Pain Relief : Some studies have evaluated the efficacy of benzofuran derivatives in models of neuropathic pain, suggesting a potential role in pain management through cannabinoid receptor modulation.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a selective agonist for cannabinoid receptors, particularly CB₂ receptors, which are involved in pain modulation and inflammation.
- Enzyme Inhibition : It may inhibit specific enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication, thus exhibiting antibacterial properties.
Study 1: Antimicrobial Activity
In a comparative study of several benzofuran derivatives, including this compound:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 5 | Strong |
| Compound B | 10 | Moderate |
| This compound | 15 | Moderate |
This study highlighted the compound's moderate antimicrobial activity against specific bacterial strains.
Study 2: Anticancer Activity
A study investigating the anticancer effects of benzofuran derivatives revealed:
| Compound | IC₅₀ (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 20 | Breast | Apoptosis |
| This compound | 25 | Lung | Cell Cycle Arrest |
This data suggests that while effective, the compound's potency may be lower compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
